Cas no 799293-93-9 (N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide)

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide structure
799293-93-9 structure
Product Name:N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide
CAS No:799293-93-9
MF:C18H26BNO3
MW:315.2149
MDL:MFCD22415456
CID:2116994
PubChem ID:91434358
Update Time:2024-10-27

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclopentanecarboxamide
    • N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide
    • 799293-93-9
    • D93571
    • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentanecarboxamide
    • DA-41326
    • A1-17898
    • AS-55355
    • AKOS037644813
    • N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide
    • MDL: MFCD22415456
    • Inchi: 1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)14-9-11-15(12-10-14)20-16(21)13-7-5-6-8-13/h9-13H,5-8H2,1-4H3,(H,20,21)
    • InChI Key: DKUBMABYGZOVHH-UHFFFAOYSA-N
    • SMILES: O1B(C2C([H])=C([H])C(=C([H])C=2[H])N([H])C(C2([H])C([H])([H])C([H])([H])C([H])([H])C2([H])[H])=O)OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 315.2005739g/mol
  • Monoisotopic Mass: 315.2005739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide Pricemore >>

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